molecular formula C12H15NO3 B13986602 4-((1-Methylpyrrolidin-3-yl)oxy)benzoic acid

4-((1-Methylpyrrolidin-3-yl)oxy)benzoic acid

Cat. No.: B13986602
M. Wt: 221.25 g/mol
InChI Key: XXPBJGNPGLZMQO-UHFFFAOYSA-N
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Description

4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-3-pyrrolidinol. The reaction is usually carried out in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ether bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol or aldehyde under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid.

    1-Methyl-3-pyrrolidinol: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid is unique due to its combination of a benzoic acid moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(1-methylpyrrolidin-3-yl)oxybenzoic acid

InChI

InChI=1S/C12H15NO3/c1-13-7-6-11(8-13)16-10-4-2-9(3-5-10)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)

InChI Key

XXPBJGNPGLZMQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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